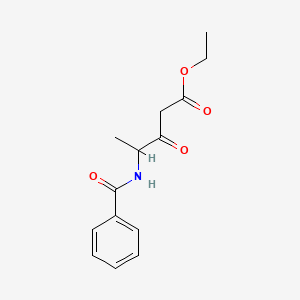

Ethyl 4-benzamido-3-oxopentanoate

Vue d'ensemble

Description

Ethyl 4-benzamido-3-oxopentanoate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 4-benzamido-3-oxopentanoate is primarily used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse compounds. It can participate in:

- Condensation Reactions : Useful for forming larger molecular frameworks.

- Reduction and Oxidation Reactions : The keto group can be reduced to form alcohols or oxidized to yield carboxylic acids.

- Substitution Reactions : The benzamide group can be modified to introduce other functional groups.

Medicinal Chemistry

In the pharmaceutical sector, this compound plays a significant role in the development of peptide-based drugs. It is utilized for:

- Peptide Synthesis : Serving as a building block for synthesizing bioactive peptides.

- Drug Development : Its derivatives may exhibit potential therapeutic activities, making it a candidate for further pharmacological studies.

Materials Science

The compound is also explored for its applications in materials science, particularly in the formulation of coatings and polymers. Its properties allow it to function as:

- Reactive Coalescent Agents : Enhancing the film-forming properties of latex paints by reducing minimum film-forming temperatures.

- Building Blocks for Fine Chemicals : Contributing to the production of specialty chemicals used in various industrial applications.

Case Study 1: Synthesis of Peptide Derivatives

A study highlighted the use of this compound in synthesizing novel peptide derivatives with enhanced biological activity. Researchers demonstrated that modifying the benzamide group could significantly affect the compound's interaction with target proteins, leading to increased potency.

Case Study 2: Coating Formulations

Another research project focused on incorporating this compound into waterborne coating formulations. The study found that this compound improved the mechanical properties and durability of the coatings while maintaining environmental compliance due to its lower volatility compared to traditional coalescents.

Propriétés

Numéro CAS |

100718-97-6 |

|---|---|

Formule moléculaire |

C14H17NO4 |

Poids moléculaire |

263.29 g/mol |

Nom IUPAC |

ethyl 4-benzamido-3-oxopentanoate |

InChI |

InChI=1S/C14H17NO4/c1-3-19-13(17)9-12(16)10(2)15-14(18)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,15,18) |

Clé InChI |

OCNMHVFOMZVWHC-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CC(=O)C(C)NC(=O)C1=CC=CC=C1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.